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molecular formula C8H10N2O3 B8784593 4,5-Diamino-o-anisic acid CAS No. 59338-91-9

4,5-Diamino-o-anisic acid

Cat. No. B8784593
M. Wt: 182.18 g/mol
InChI Key: LYFZXIXVTGAHSZ-UHFFFAOYSA-N
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Patent
US04804765

Procedure details

reacting methyl-2-methoxy-4-acetylamino 5-nitrobenzoate with sodium hydroxide and then reducing the resulting sodium 2-methoxy-4-amino-5-nitrobenzoate intermediate with hydrazine in the presence of Raney nickel at ambient pressure to form a 2-methoxy-4,5-diaminobenzoic acid intermediate;
[Compound]
Name
methyl-2-methoxy-4-acetylamino 5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium 2-methoxy-4-amino-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[C:12]([NH2:14])[C:11]([N+:15]([O-])=O)=[CH:10][C:6]=1[C:7]([O-:9])=[O:8].[Na+].NN>[Ni]>[CH3:3][O:4][C:5]1[CH:13]=[C:12]([NH2:14])[C:11]([NH2:15])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:0.1,2.3|

Inputs

Step One
Name
methyl-2-methoxy-4-acetylamino 5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
sodium 2-methoxy-4-amino-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)[O-])C=C(C(=C1)N)[N+](=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C(=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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